molecular formula C8H12N4O4 B2501648 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide CAS No. 88206-98-8

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide

Cat. No.: B2501648
CAS No.: 88206-98-8
M. Wt: 228.21 g/mol
InChI Key: VRHCRFVPPMTPGK-IMJSIDKUSA-N
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Description

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide is a cyclic dipeptide compound used as a molecular structural unit. It exhibits a wide range of biological activities, including inducing apoptosis, inhibiting cell proliferation, and modulating immune responses. This compound has shown potential in various fields due to its anti-tumor, anti-fungal, anti-bacterial, anti-viral, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide typically involves the cyclization of dipeptides under specific conditions. The reaction conditions often include the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include carbodiimides for peptide bond formation and various solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It can induce apoptosis by activating caspases and other apoptotic proteins. Additionally, it modulates immune responses by interacting with cytokines and immune cells, leading to enhanced anti-tumor and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,5S)-5-(aminomethyl)-3,6-dioxopiperazin-2-yl]acetamide
  • 2-[(2S,5S)-5-(hydroxymethyl)-3,6-dioxopiperazin-2-yl]acetamide
  • 2-[(2S,5S)-5-(methyl)-3,6-dioxopiperazin-2-yl]acetamide

Uniqueness

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide stands out due to its unique combination of biological activities, including its potent anti-tumor and immunomodulatory effects. Its ability to induce apoptosis and modulate immune responses makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHCRFVPPMTPGK-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88206-98-8
Record name 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2S,5S)-3,6-Dioxo-2,5-piperazinediacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXY77KXZ8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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